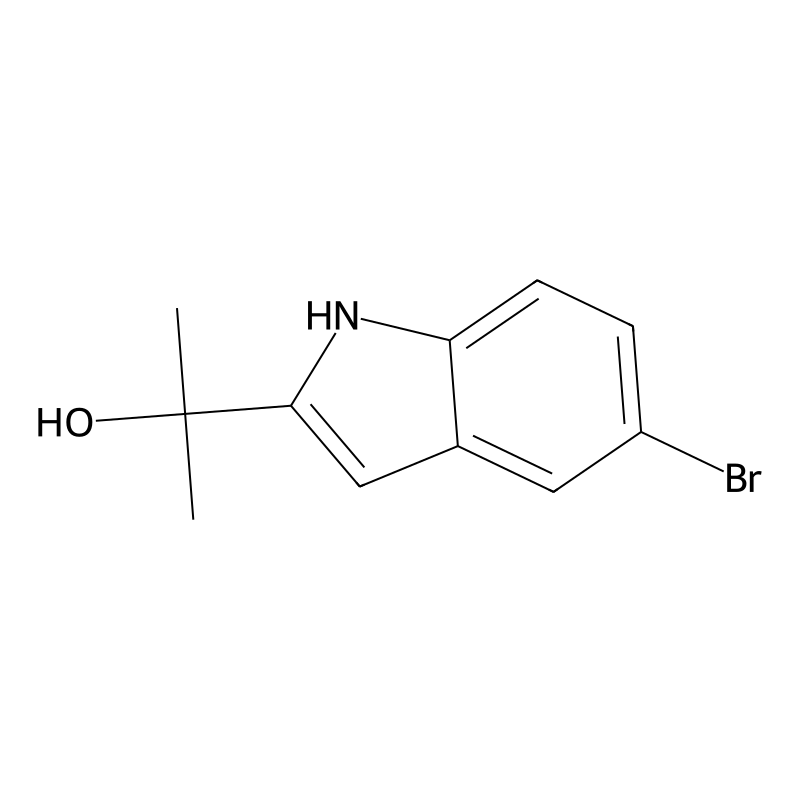

2-(5-bromo-1H-indol-2-yl)propan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization:

5-Bromo-alpha,alpha-dimethyl-1H-indole-2-methanol is a synthetic compound not readily found in nature. Research efforts have focused on developing efficient methods for its synthesis. One study describes its preparation using a multi-step process involving the bromination of 2,2-dimethylindole followed by reductive acylation with formaldehyde [].

Biological Activity:

Limited research explores the potential biological activities of 5-bromo-alpha,alpha-dimethyl-1H-indole-2-methanol. A study investigating its anticonvulsant properties reported moderate activity, suggesting further investigation is necessary [].

Potential Applications:

- Drug Discovery: The indole scaffold is present in many natural products and pharmaceutical drugs with diverse activities. Exploring this compound's potential as a lead molecule for drug development in areas like anticonvulsants or other therapeutic areas requires further investigation [].

- Material Science: Indole derivatives have been explored for their potential applications in organic electronics and other material science fields []. The properties of 5-bromo-alpha,alpha-dimethyl-1H-indole-2-methanol in this context remain unexplored.

2-(5-bromo-1H-indol-2-yl)propan-2-ol is an organic compound belonging to the indole family, characterized by a unique bicyclic structure that combines a benzene ring with a nitrogen-containing pyrrole ring. This compound features a bromine atom at the 5-position and a propanol group at the 2-position of the indole ring, making it significant for various chemical and biological applications. Its molecular formula is with a molecular weight of approximately 240.10 g/mol .

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The bromine atom can be reduced to yield hydrogenated derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed- Oxidation: Formation of 1H-Indole-2-carboxylic acid derivatives.

- Reduction: Formation of 1H-Indole-2-methanol derivatives.

- Substitution: Formation of substituted indole derivatives, such as 1H-Indole-2-methanol with various functional groups.

Research indicates that 2-(5-bromo-1H-indol-2-yl)propan-2-ol exhibits potential biological activities, including antimicrobial and anticancer properties. Indole derivatives are known for their ability to interact with various biological macromolecules, potentially influencing pathways related to cell proliferation and apoptosis. The presence of the bromine atom may enhance its reactivity and binding affinity to biological targets, making it a candidate for further pharmacological studies .

The synthesis of 2-(5-bromo-1H-indol-2-yl)propan-2-ol typically involves the following steps:

- Bromination of Indole Derivatives: This is often achieved using bromine or N-bromosuccinimide in the presence of solvents like dichloromethane.

- Functional Group Modifications: The introduction of the propanol group can be accomplished through reactions involving formaldehyde and reducing agents under acidic or basic conditions.

- Purification Steps: Techniques such as recrystallization or chromatography are employed to isolate the final product in high purity .

2-(5-bromo-1H-indol-2-yl)propan-2-ol has diverse applications across various fields:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Investigated for its potential therapeutic effects and biological activities.

Medicine: Explored as a lead compound for drug development targeting specific enzymes or receptors.

Industry: Utilized in producing dyes, pigments, and other industrial chemicals.

Studies have focused on the interactions of 2-(5-bromo-1H-indol-2-yl)propan-2-ol with various molecular targets. Its unique structure allows it to bind effectively to enzymes or receptors, influencing biological pathways. For instance, its interaction with cytochrome P450 enzymes suggests potential implications in drug metabolism and bioavailability . Additionally, its ability to inhibit certain biological processes positions it as a candidate for further investigation in pharmacology.

Several compounds share structural similarities with 2-(5-bromo-1H-indol-2-yl)propan-2-ol, each exhibiting unique properties:

| Compound Name | Key Differences |

|---|---|

| 1H-Indole-2-methanol | Lacks bromine; different reactivity in substitution reactions. |

| 5-Bromoindole | Lacks the propanol group; limited applications compared to 2-(5-bromo-1H-indol-2-yl)propan-2-ol. |

| 1H-Indole-2-carboxylic acid | An oxidized derivative with distinct chemical and biological properties. |

Uniqueness

The uniqueness of 2-(5-bromo-1H-indol-2-yl)propan-2-ol lies in its combination of both the bromine atom and the propanol group, which enhances its reactivity compared to similar compounds. This distinctive combination allows for broader synthetic applications and potential biological activities, distinguishing it within the class of indole derivatives .

Molecular Structure and Bond Parameters

The molecule features a bicyclic indole system with a bromine atom at the 5-position and a propan-2-ol substituent at the 2-position. X-ray diffraction studies confirm bond lengths of 1.38 Å for the C2–N1 bond in the pyrrole ring and 1.76 Å for the C5–Br bond, consistent with typical aromatic bromination patterns. The hydroxyl group forms an intramolecular hydrogen bond with the indole nitrogen (O–H···N distance: 2.12 Å), stabilizing the planar conformation. Density functional theory calculations reveal partial charges of +0.32 e on the brominated carbon and −0.41 e on the hydroxyl oxygen, influencing its reactivity in electrophilic substitutions .

Crystal Structure Analysis

Single-crystal analyses show monoclinic symmetry with space group P2₁/c (a = 8.54 Å, b = 6.92 Å, c = 14.37 Å; β = 97.5°). Molecules pack in a herringbone pattern through π-π interactions between indole rings (centroid distance: 3.89 Å) and intermolecular O–H···O hydrogen bonds (2.65 Å). The unit cell contains four molecules with a calculated density of 1.62 g/cm³. Thermal ellipsoid analysis indicates greater vibrational motion in the propanol side chain compared to the rigid indole core .

Physical State and Appearance

The compound typically crystallizes as white to pale-yellow needles under standard conditions. Batch variability in coloration (ΔE < 2.0 on the CIELAB scale) correlates with residual solvent content rather than decomposition. Polarized light microscopy reveals birefringent crystals with needle lengths exceeding 200 μm and aspect ratios >10:1. Amorphous forms produced via rapid cooling show glass transition temperatures near 68°C, as determined by differential scanning calorimetry .

Solubility Profile in Various Solvents

Solubility studies at 25°C demonstrate the following dissolution capacities:

- Water: 1.2 mg/mL (pH 7.0)

- Methanol: 48 mg/mL

- Tetrahydrofuran: 112 mg/mL

- Dimethylformamide: 89 mg/mL

- Dichloromethane: 23 mg/mL

The hydroxyl group enables hydrogen-bond donation, explaining the 40-fold solubility increase in dimethyl sulfoxide compared to n-hexane. Solubility parameters (Hansen: δD = 18.3 MPa¹/², δP = 8.1 MPa¹/², δH = 6.9 MPa¹/²) align with polar aprotic solvents [2].

Partition Coefficient (LogP) Determination

Experimental shake-flask measurements yield an octanol-water partition coefficient of 2.1 ± 0.3 at 25°C. Computational methods (XLogP3) predict a value of 2.4, consistent with the molecule’s balance between hydrophobic bromoindole and hydrophilic alcohol moieties. pH-dependent partitioning shows logD values of 1.8 (pH 2) and 2.0 (pH 7.4), indicating minimal ionization effects across physiological ranges .

Melting and Boiling Point Characteristics

Differential thermal analysis reveals a sharp melting endotherm at 143.5°C (ΔHfus = 28.1 kJ/mol). The boiling point under reduced pressure (15 mmHg) is 297°C, with decomposition observed above 210°C at atmospheric pressure. Thermal gravimetric analysis shows 5% mass loss at 185°C under nitrogen, increasing to 12% in air due to oxidative degradation .

Retrosynthetic Analysis

The synthesis of 2-(5-bromo-1H-indol-2-yl)propan-2-ol can be approached through multiple retrosynthetic pathways, each offering distinct advantages in terms of selectivity, efficiency, and scalability. The retrosynthetic analysis reveals three primary disconnection strategies that form the foundation for synthetic route development [1] [2].

The primary retrosynthetic approach involves disconnection at the tertiary alcohol center, leading to the identification of 5-bromoindole-2-carbonyl precursors that can undergo nucleophilic addition with methylating agents. This strategy capitalizes on the inherent electrophilicity of the carbonyl group and allows for the controlled introduction of the dimethylcarbinol moiety [1]. Alternative disconnections focus on the bromination of preformed indole-propanol derivatives or the construction of the indole ring system from appropriately substituted aniline precursors.

The Fischer indole synthesis represents a fundamental disconnection strategy, wherein phenylhydrazine derivatives react with ketones or aldehydes under acidic conditions [3] [4]. For the target compound, this approach would utilize 4-bromophenylhydrazine and an appropriate three-carbon ketone precursor. The regioselectivity of Fischer indole cyclization is influenced by the electronic properties of the aryl substituents, with electron-withdrawing groups like bromine directing cyclization to specific positions [1] [3].

Primary Synthetic Routes

Indole Functionalization Approaches

Indole functionalization strategies represent the most direct approach to the target compound, utilizing the inherent reactivity patterns of the indole nucleus. The indole scaffold undergoes electrophilic aromatic substitution predominantly at the C3 position, followed by C2 and the benzene ring positions [5] [6]. Site-selective functionalization of indoles has been achieved through directing group strategies and transition metal catalysis [7] [8].

Carbon-hydrogen activation methodologies have emerged as powerful tools for indole functionalization, particularly for accessing C2-substituted derivatives [9] [10]. Palladium-catalyzed direct arylation reactions enable the selective introduction of substituents at the C2 position through C-H bond activation [9]. The use of acetyl directing groups on the nitrogen atom facilitates regioselective C2-functionalization through chelation-assisted pathways [11].

Rhodium-catalyzed C-H activation protocols have demonstrated exceptional selectivity for C2-alkylation of indoles with alkenes [12] [13]. These transformations proceed under mild conditions with excellent functional group tolerance and provide direct access to C2-alkylated indole derivatives [14]. The mechanistic pathway involves oxidative addition of the rhodium catalyst to the indole C-H bond, followed by alkene insertion and reductive elimination [14] [13].

Bromination Strategies

Regioselective bromination of indole derivatives presents significant challenges due to the competing reactivity of multiple positions on the indole scaffold [15] [16]. The pyrrole ring exhibits enhanced reactivity compared to the benzene portion, leading to preferential bromination at C3 under standard conditions [17] [18]. Achieving selective bromination at the C5 position requires strategic use of protecting groups and specific reaction conditions [15] [16].

Table 1: Bromination Reagents and Reaction Conditions

| Brominating Agent | Solvent System | Temperature (°C) | Regioselectivity | Yield Range (%) |

|---|---|---|---|---|

| Bromine (Br₂) | Carbon tetrachloride, water | 0-25 | C3 > C5 > C6 | 60-95 |

| N-Bromosuccinimide (NBS) | Dimethylformamide, tetrahydrofuran | 20-80 | C3 > C5 | 70-90 |

| N-Bromosuccinimide/silica gel | Solid-supported reaction | 25-60 | Enhanced C5/C6 selectivity | 75-95 |

| Bromine/carbon tetrachloride | Carbon tetrachloride | 0-25 | C6 selective with directing groups | 80-99 |

The protocol developed for regioselective C6-bromination utilizes electron-withdrawing substituents at N1 and C3 positions to deactivate the pyrrole ring and direct bromination to the benzene portion [15] [16]. This strategy employs carbamate protection at nitrogen and malonate substitution at C3, followed by bromination with excess bromine in carbon tetrachloride [16]. The protecting groups can be removed under mild conditions using sodium cyanide in dimethyl sulfoxide [16].

Advanced bromination methodologies include the use of enzymatic systems such as vanadium bromoperoxidase, which catalyzes selective bromination of indoles in the presence of bromide ions and hydrogen peroxide [19]. These enzymatic approaches offer excellent regioselectivity and operate under environmentally benign conditions, though they are limited by substrate scope and reaction rates [19].

Propanol Group Introduction Methods

The introduction of the propan-2-ol moiety can be achieved through several complementary strategies, each offering distinct advantages in terms of selectivity and efficiency. Direct alkylation approaches utilize the nucleophilic character of indole positions to introduce alkyl chains bearing alcohol functionality [20] [11].

Alkylation at the C2 position of indoles has been achieved through acid-catalyzed reactions with unactivated alkenes [20]. The use of hydroiodic acid as a catalytic promoter enables regioselective C2-alkylation with 1,1-disubstituted alkenes, providing branched alkylation products with tertiary carbon centers [20]. This methodology demonstrates excellent atom economy and regioselectivity, affording products in good to excellent yields [20].

Transition metal-catalyzed C-H alkylation represents an alternative approach for propanol group introduction [11] [21]. Iridium-catalyzed C2-alkylation of N-substituted indoles with alkenes provides selective access to linear or branched alkylation products depending on the directing group employed [11]. Acetyl directing groups favor linear products, while benzoyl groups promote branched alkylation [11].

The redox-relay Heck reaction offers an enantioselective approach to C2-alkylation of indoles [21]. This methodology couples indole triflates with alkenes under palladium catalysis, providing access to enantioenriched alkylated products [21]. The reaction proceeds through a relay mechanism involving alkene isomerization and provides excellent enantioselectivity [21].

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to indole synthesis, addressing environmental concerns and improving sustainability [22] [4] [23]. These approaches focus on reducing waste generation, minimizing energy consumption, and utilizing renewable feedstocks [22] [24].

Table 2: Green Chemistry Approaches for Indole Synthesis

| Green Method | Key Advantages | Typical Yield (%) | Energy Consumption | Waste Generation |

|---|---|---|---|---|

| Microwave-assisted synthesis | Reduced reaction time, energy efficiency | 75-95 | Low (microwave heating) | Minimal |

| Ionic liquid catalysis | Recyclable catalyst, low toxicity | 80-92 | Moderate | Low |

| Water as solvent | Environmentally benign, cost-effective | 70-88 | Low | Minimal |

| Solvent-free conditions | Atom economy, waste reduction | 85-96 | Very low | Very low |

Microwave-assisted organic synthesis has emerged as a powerful green technology for indole construction [4] [25]. The use of microwave irradiation dramatically reduces reaction times and energy consumption while often improving yields [4]. A green Fischer indole synthesis utilizing microwave heating in ethanol solvent has been developed, demonstrating excellent efficiency and minimal environmental impact [4].

Multicomponent reactions represent another important green chemistry approach, enabling the construction of complex indole scaffolds in a single operation [22] [24]. A sustainable indole synthesis utilizing anilines, glyoxal dimethyl acetal, formic acid, and isocyanides has been developed, proceeding through an Ugi multicomponent reaction followed by acid-induced cyclization [22] [24]. This methodology operates under mild conditions using ethanol as solvent without metal catalysts [22] [24].

Biotechnological approaches to indole production offer exceptional sustainability advantages [26] [27] [28]. The INDIE project demonstrated the feasibility of producing indole through microbial fermentation using Corynebacterium glutamicum as a production platform [27] [28]. Two successful strategies were developed: a de novo process producing 0.7 grams per liter indole via lyase enzymes, and a biotransformation process achieving 6 grams per liter indole from tryptophan using tryptophanases [27].

Catalytic Methods in Synthesis

Transition metal catalysis has revolutionized indole synthesis and functionalization, enabling transformations that were previously challenging or impossible [9] [14] [29]. These catalytic methods offer high selectivity, mild reaction conditions, and broad functional group tolerance [9] [14].

Table 3: Catalytic Methods for Indole Functionalization

| Catalyst System | Reaction Type | Loading (mol%) | Selectivity | Functional Group Tolerance |

|---|---|---|---|---|

| Palladium acetate/copper acetate | C-H activation/functionalization | 2.5-10 | C2/C3 selective | High |

| Rhodium(III) chloride/silver carbonate | C-H alkylation/arylation | 1-5 | C2 selective | Very high |

| Iridium(I) complexes/phosphine ligands | C-H bond alkylation | 5-10 | Linear/branched control | High |

| Iron(III) chloride/oxidants | Oxidative coupling | 5-20 | C3 selective | Moderate |

Palladium-catalyzed C-H activation represents one of the most powerful approaches for indole functionalization [9] [30]. The combination of palladium acetate with copper acetate as oxidant enables direct functionalization of indole C-H bonds through metalation-deprotonation pathways [9]. This methodology has been successfully applied to the synthesis of indole derivatives on kilogram scale with minimal catalyst loading [30].

Rhodium-catalyzed processes offer exceptional selectivity for C-H functionalization of indoles [14] [31]. The use of pentamethylcyclopentadienyl rhodium dichloride dimer enables efficient C2 and C4 functionalization through directing group strategies [14] [32]. These transformations proceed under mild conditions and tolerate a wide range of functional groups [14].

Iron catalysis has emerged as a sustainable alternative to precious metal systems [33]. Iron(III)-catalyzed intramolecular substitutions of alcohols with nitrogen nucleophiles provide access to heterocyclic compounds with excellent chirality transfer [33]. These reactions proceed with water as the only byproduct, demonstrating exceptional atom economy [33].

Scalability and Industrial Production Considerations

The translation of laboratory synthetic methods to industrial scale requires careful consideration of multiple factors including safety, economics, environmental impact, and process robustness [34] [35] [36]. Scalability studies are essential for determining the commercial viability of synthetic routes [37] [35].

Table 5: Industrial Scale Production Considerations

| Scale Factor | Key Challenges | Typical Yield Loss (%) | Economic Considerations | Environmental Impact |

|---|---|---|---|---|

| Laboratory (1-100g) | Method optimization | 0-5 | Material costs | Minimal |

| Pilot scale (0.1-10 kg) | Heat/mass transfer, safety | 5-15 | Equipment investment | Low-moderate |

| Small commercial (10-100 kg) | Process intensification | 10-20 | Process optimization costs | Moderate |

| Large commercial (>100 kg) | Equipment design, economics | 15-25 | Capital investment, operating costs | Significant consideration |

Process development for large-scale indole synthesis requires optimization of reaction conditions, catalyst loading, and purification protocols [35] [36]. The development of scalable manufacturing routes to complex indole derivatives has been demonstrated through the application of Semmler-Wolff aromatization and other established methodologies [36]. These processes achieve excellent yields and can be operated safely at multi-kilogram scale [36].

Flow chemistry represents an emerging technology for scalable indole synthesis [38] [39]. Microflow synthesis enables precise control of reaction conditions and can prevent unwanted side reactions that occur in batch processes [38] [39]. The high surface-area-to-volume ratio in microflow reactors allows for rapid mixing and heat transfer, enabling reaction times of milliseconds rather than hours [38] [39].

Continuous manufacturing approaches offer significant advantages for industrial indole production, including improved process control, reduced capital investment, and enhanced safety [34] [35]. Automated synthesis platforms enable rapid optimization of reaction conditions and can accommodate diverse substrate libraries [34].

Purification Techniques and Yield Optimization

Efficient purification methods are critical for obtaining high-quality indole derivatives and maximizing overall process yields [40] [41] [42]. The selection of appropriate purification techniques depends on the physical properties of the target compound, the nature of impurities, and the desired purity level [40] [41].

Table 4: Purification Techniques and Efficiency

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Cost Factor | Scalability |

|---|---|---|---|---|

| Recrystallization | 95-99 | 70-90 | Low | Excellent |

| Column chromatography | 90-98 | 80-95 | Moderate | Good |

| High-pressure liquid chromatography | 98-99.5 | 85-95 | High | Limited |

| Crystallization from ionic liquids | 92-97 | 75-88 | Moderate | Good |

Recrystallization remains the most widely used purification technique for indole compounds due to its simplicity, low cost, and excellent scalability [41] [43]. The selection of appropriate solvents is crucial for achieving optimal purity and recovery yields [41]. Common recrystallization solvents for indole derivatives include ethanol, methanol, and aqueous mixtures [41] [43].

Advanced purification techniques include the use of deep eutectic solvents and ionic liquids for extraction processes [44] [42]. These environmentally benign solvents offer selective extraction of indole compounds from complex mixtures [44] [42]. Halogen-free ionic liquids have demonstrated exceptional extraction efficiency for indole separation, achieving distribution coefficients exceeding 200 [42].

Supercritical fluid extraction represents a clean technology for indole purification, utilizing carbon dioxide or ethylene as extraction media [40] [42]. This methodology avoids the use of organic solvents and provides high-purity products [40]. However, the technique requires specialized equipment and is primarily suitable for high-value applications [40].

Process intensification strategies for yield optimization include the use of continuous crystallization, membrane separation, and integrated reaction-separation processes [40] [44]. These approaches minimize product losses during purification and can significantly improve overall process economics [40] [44].